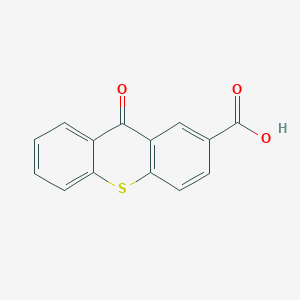

9-oxo-9H-Thioxanthene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-oxothioxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFNJKRRFYQNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330399 | |

| Record name | 9-oxo-9H-Thioxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25095-94-7 | |

| Record name | 9-oxo-9H-Thioxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 9-oxo-9H-thioxanthene-2-carboxylic acid

Foreword: The Strategic Importance of the Thioxanthone Scaffold

The thioxanthone tricycle is a privileged heterocyclic motif that occupies a significant position in the landscape of medicinal chemistry and materials science. As a sulfur-containing isostere of the naturally abundant xanthone scaffold, it presents a unique electronic and steric profile, leading to a diverse range of biological activities and photochemical properties.[1] Thioxanthone derivatives have demonstrated compelling potential as anticancer agents, antimalarials, and photosensitizers for polymerization and photodynamic therapy.[2][3][4]

The specific subject of this guide, 9-oxo-9H-thioxanthene-2-carboxylic acid (also known as 2-carboxythioxanthone), is a particularly valuable building block. The carboxylic acid moiety at the C-2 position not only modulates the molecule's solubility and pharmacokinetic profile but also serves as a versatile synthetic handle for the development of extensive compound libraries through esterification or amidation.[1] This allows for systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

This document provides researchers, chemists, and drug development professionals with an in-depth guide to the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for procedural choices, and the critical parameters for successful execution, thereby providing a self-validating framework for its preparation and characterization.

Retrosynthetic Analysis and Core Synthetic Strategies

The construction of the 9-oxo-9H-thioxanthene core is most robustly achieved through the formation of a diaryl thioether followed by an intramolecular cyclization to forge the central thiin-4-one ring. The primary disconnection approach, therefore, involves cleaving the bond between the carbonyl carbon and the aromatic ring, revealing a 2-(arylthio)benzoic acid precursor.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic blueprint highlights two key transformations:

-

Formation of the Diaryl Thioether: This is typically accomplished via a nucleophilic aromatic substitution, often an Ullmann condensation, coupling a thiophenol derivative with an activated aryl halide.

-

Intramolecular Cyclization: The most common and reliable method is an acid-catalyzed intramolecular Friedel-Crafts acylation, which closes the central ring to form the tricyclic ketone.[1]

While traditional methods relying on harsh acidic conditions are prevalent, modern chemistry offers alternative pathways, such as those involving aryne intermediates or photoredox catalysis, which provide milder conditions and broader functional group tolerance.[2][4][5]

Primary Synthetic Pathway: Ullmann Condensation and Friedel-Crafts Cyclization

This classical two-step approach remains the most practical and scalable route for preparing this compound. It offers high yields and utilizes readily available starting materials.

Caption: The two-step synthesis workflow.

Step 1: Synthesis of 2-(4-carboxyphenylthio)benzoic acid

The formation of the diaryl thioether linkage is the crucial first step. The Ullmann condensation provides a reliable method for this C-S bond formation.

-

Principle: This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.[6] Thiosalicylic acid (2-mercaptobenzoic acid) acts as the nucleophile, attacking 4-chlorobenzoic acid. Anhydrous potassium carbonate is used as a base to deprotonate the thiol, forming the more nucleophilic thiophenoxide, and to neutralize the HCl generated.

-

Causality of Component Choice:

-

Copper Powder: Serves as the catalyst, facilitating the coupling. While modern protocols often use copper(I) salts and ligands, the traditional use of copper powder is effective and economical for this specific transformation.

-

Potassium Carbonate (K₂CO₃): A moderately strong, non-nucleophilic base ideal for generating the thiolate in situ without hydrolyzing potential ester groups.

-

Dimethylformamide (DMF): A high-boiling polar aprotic solvent that effectively dissolves the reactants and salts, allowing the reaction to be conducted at the elevated temperatures required for Ullmann couplings.

-

Step 2: Intramolecular Friedel-Crafts Acylation

This is the ring-closing step that defines the thioxanthone core.

-

Principle: The diaryl thioether precursor possesses two carboxylic acid groups. In a strong acid medium, one carboxylic acid is protonated and loses water to form a highly electrophilic acylium ion. This acylium ion is positioned to attack the adjacent electron-rich aromatic ring intramolecularly, followed by rearomatization to yield the final tricyclic product.

-

Causality of Component Choice:

-

Polyphosphoric Acid (PPA): This reagent is an excellent choice as it serves as both the acidic catalyst and a powerful dehydrating agent, driving the formation of the acylium ion to completion.[6] Its high viscosity also allows for convenient temperature control. Concentrated sulfuric acid is an effective alternative.[7][8]

-

Heat: Provides the necessary activation energy for both the formation of the acylium ion and the subsequent electrophilic aromatic substitution, which must overcome the deactivating effect of the sulfur bridge and the second carboxyl group.

-

Detailed Experimental Protocols

Safety First: These procedures involve strong acids, high temperatures, and organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 2-(4-carboxyphenylthio)benzoic acid

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-mercaptobenzoic acid (thiosalicylic acid, 15.4 g, 0.1 mol), 4-chlorobenzoic acid (15.7 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and copper powder (1.0 g).

-

Reaction: Add 150 mL of anhydrous dimethylformamide (DMF). Begin stirring and heat the mixture to 140-150 °C under a gentle flow of nitrogen.

-

Monitoring: Maintain the temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Allow the mixture to cool to room temperature. Pour the dark reaction mixture into 500 mL of cold water with stirring.

-

Isolation: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the desired diaryl thioether as a solid.

Protocol 2: Synthesis of this compound

-

Setup: To a beaker or flask of suitable size, add polyphosphoric acid (PPA, approx. 150 g). Heat the PPA to ~80 °C with gentle stirring until it is fluid.

-

Reaction: Slowly add the dried 2-(4-carboxyphenylthio)benzoic acid (14.4 g, 0.05 mol) to the hot PPA in portions, ensuring the temperature does not exceed 100 °C.

-

Cyclization: Once the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The color of the mixture will typically darken.

-

Work-up: Allow the reaction to cool to below 100 °C. Carefully and slowly pour the viscous mixture onto 500 g of crushed ice with vigorous stirring. This quenching step is highly exothermic.

-

Isolation: A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Purification: Wash the filter cake extensively with water until the filtrate is neutral to pH paper. The crude solid can be purified by recrystallizing from glacial acetic acid or a high-boiling solvent like N,N-dimethylacetamide to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 25095-94-7 | [9][10][11] |

| Molecular Formula | C₁₄H₈O₃S | [9][10][12] |

| Molecular Weight | 256.28 g/mol | [9][10][12] |

| Appearance | Off-white to yellow solid | - |

| Purity | >97% (typical) | [10][11] |

Expected Spectroscopic Data:

| Technique | Observation | Interpretation |

| ¹H NMR | Multiplet signals in the aromatic region (δ 7.5-8.5 ppm). A broad singlet for the carboxylic acid proton (>12 ppm). | Confirms the presence of the distinct aromatic protons on the tricyclic system and the acidic proton.[1] |

| ¹³C NMR | Signals for aromatic carbons (δ 120-140 ppm), a signal for the ketone carbonyl (>180 ppm), and a signal for the carboxylic acid carbonyl (~167 ppm). | Elucidates the carbon framework of the molecule. |

| IR (KBr) | Broad absorption at ~2500-3300 cm⁻¹ (O-H stretch of COOH), sharp peak at ~1700 cm⁻¹ (C=O stretch of COOH), sharp peak at ~1650 cm⁻¹ (C=O stretch of ketone). | Confirms the presence of the key functional groups. |

| Mass Spec (EI) | M⁺ peak at m/z = 256. Key fragments at m/z = 239 (loss of •OH), m/z = 211 (loss of •COOH). | Confirms the molecular weight and expected fragmentation pattern.[1] |

Applications and Future Directions

The this compound scaffold is a launchpad for diverse chemical and biological explorations.

-

Drug Development: Its derivatives are actively investigated for anticancer properties.[13] The carboxylic acid handle is crucial for creating amide libraries to optimize potency and selectivity against targets like protein kinases or deubiquitinating enzymes.[3][14]

-

Photochemistry: As a thioxanthone derivative, it possesses inherent photosensitizing properties.[4] It can be derivatized to create novel photoinitiators for radical polymerization, with applications in printing inks, coatings, and 3D printing resins.[5]

-

Materials Science: The rigid, planar, and electron-accepting nature of the core makes it a candidate for incorporation into organic electronic materials, such as those used in photorefractive applications for holographic data storage.[1]

The continued development of greener synthetic methods, such as visible-light-mediated reactions, will further enhance the accessibility and utility of this important molecular framework.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Faster, Cheaper, Smarter Thioxanthone Synthesis - ChemistryViews [chemistryviews.org]

- 6. US3904647A - Thioxanthone carboxylic acids and derivatives - Google Patents [patents.google.com]

- 7. US20040059133A1 - Process for the production of substituted thioxanthones - Google Patents [patents.google.com]

- 8. US5712401A - Processes for preparing thioxanthone and derivatives thereof - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. 25095-94-7 | this compound - Moldb [moldb.com]

- 11. This compound | 25095-94-7 [sigmaaldrich.com]

- 12. This compound | C14H8O3S | CID 429296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. One moment, please... [biointerfaceresearch.com]

- 14. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-oxo-9H-thioxanthene-2-carboxylic acid: Properties, Synthesis, and Applications

Introduction: The Thioxanthenone Core as a Privileged Scaffold

In the landscape of heterocyclic chemistry, the thioxanthen-9-one tricycle is a scaffold of significant interest. Its rigid, planar structure and unique electronic properties make it a versatile building block in materials science and medicinal chemistry. This guide focuses on a key derivative, 9-oxo-9H-thioxanthene-2-carboxylic acid (CAS 2207-84-3), providing an in-depth analysis of its chemical properties, synthesis, and applications for researchers and drug development professionals. The strategic placement of the carboxylic acid moiety at the 2-position offers a crucial handle for derivatization, enabling the modulation of physicochemical properties and biological activity. Understanding the nuances of this specific isomer is paramount for its effective utilization in advanced applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application. The data presented herein are computationally derived and aggregated from chemical databases, providing a robust baseline for experimental design.

Core Molecular Properties

The foundational properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₃S | [1][2][3] |

| Molecular Weight | 256.28 g/mol | [1][2][3] |

| IUPAC Name | 9-oxothioxanthene-2-carboxylic acid | [1] |

| CAS Number | 2207-84-3 (Note: some sources may list 25095-94-7) | [1][4] |

| Canonical SMILES | C1=CC=C2C(=C1)SC3=CC(=C(C=C3C2=O)C(=O)O) | [1] |

| InChI Key | PPFNJKRRFYQNLD-UHFFFAOYSA-N | [1][4] |

Computed Physicochemical Data

The following table outlines key computed descriptors that predict the compound's behavior in various chemical and biological systems. The XLogP3 value, for instance, suggests moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability.

| Property | Value | Note |

| XLogP3 | 3.7 | Predicts the partition coefficient, indicating lipophilicity.[1] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group.[1] |

| Hydrogen Bond Acceptors | 3 | From the ketone and carboxylic acid oxygens.[1] |

| Rotatable Bond Count | 1 | The C-C bond between the ring and carboxyl group.[1] |

| Topological Polar Surface Area | 64.6 Ų | Influences transport properties and solubility.[1] |

Spectroscopic Insights

While specific experimental spectra are proprietary, the structural features of this compound allow for the prediction of key spectroscopic characteristics essential for its identification and structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the seven protons on the tricyclic core. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will show 14 distinct signals. Key resonances would include the carbonyl carbon of the ketone (C=O) around δ 180-190 ppm and the carboxylic acid carbonyl carbon at approximately δ 165-175 ppm. The remaining signals will correspond to the aromatic carbons of the fused rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands: one for the ketone (~1650 cm⁻¹) and another for the carboxylic acid (~1700 cm⁻¹). A broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹, is also a characteristic feature.

-

Mass Spectrometry (MS): The nominal molecular weight is 256 g/mol .[5] High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass of 256.0194 Da.[1][6] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45).[5]

Synthesis and Reactivity

The construction of the thioxanthenone core is a pivotal step in accessing this class of compounds. The primary synthetic strategies rely on well-established organosulfur and aromatic chemistry.

Primary Synthetic Pathway: Intramolecular Acylation

The most common and logical approach to synthesizing the this compound core involves an intramolecular Friedel-Crafts acylation. This powerful cyclization reaction forms the central ketone-containing ring.

The causality behind this choice is twofold:

-

Efficiency: Friedel-Crafts acylation is a robust method for forming aryl-aryl bonds under the influence of a strong acid catalyst, which is essential for constructing the tricyclic system.

-

Precursor Accessibility: The required precursors, typically a substituted 2-thiobenzoic acid derivative and a substituted benzoic acid, can be synthesized from commercially available starting materials.

A generalized workflow for this synthesis is depicted below. The selection of a strong acid like polyphosphoric acid (PPA) or sulfuric acid is critical; it serves as both the catalyst and a dehydrating agent to drive the reaction to completion.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a representative methodology. As a self-validating system, each step includes checkpoints and expected outcomes.

-

Precursor Synthesis:

-

Objective: Synthesize the 2-(4-carboxyphenylthio)benzoic acid intermediate.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, combine 2-mercaptobenzoic acid (1.0 eq), 4-chlorobenzoic acid (1.1 eq), copper(I) oxide (0.1 eq), and a high-boiling polar solvent like DMF.

-

Heat the reaction mixture to reflux (typically 120-150 °C) for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into acidified water. The resulting precipitate is the desired intermediate. Filter, wash with water, and dry.

-

Validation: The structure of the intermediate should be confirmed by NMR and MS before proceeding.

-

-

Intramolecular Cyclization:

-

Objective: Form the tricyclic thioxanthenone core.

-

Procedure: Add the dried intermediate from the previous step slowly and in portions to concentrated sulfuric acid (or polyphosphoric acid) at 0 °C with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. The solution will typically exhibit a deep color change.

-

Work-up: Carefully pour the hot acid mixture over crushed ice. The crude product will precipitate out of the solution.

-

Validation: The crude solid should be filtered, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

-

Purification:

-

Objective: Obtain the final product with high purity (>97%).[2][4]

-

Procedure: Recrystallize the crude solid from a suitable solvent system, such as glacial acetic acid or an ethanol/water mixture.

-

Validation: Purity should be assessed by HPLC.[7] The final structure must be confirmed by ¹H NMR, ¹³C NMR, and MS, comparing the data to expected values. The product should be a solid at room temperature.[4]

-

Applications in Research and Development

The thioxanthenone scaffold is not merely a synthetic curiosity; it is a key player in several high-value research areas. The 2-carboxylic acid derivative is particularly valuable due to its functional handle, which allows it to be tethered to other molecules or polymers.

Role as a Photosensitizer and Photoinitiator

Thioxanthenone and its derivatives are renowned for their photochemical properties.[8] They exhibit strong absorption in the near-UV and visible light regions and are highly efficient at generating reactive species upon irradiation.[9]

-

Mechanism of Action: Upon absorbing a photon, the thioxanthenone molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state. This excited triplet state is the key reactive species. It can initiate chemical reactions through two primary pathways:

-

Energy Transfer: The excited thioxanthenone can transfer its energy to another molecule, such as molecular oxygen, to generate highly reactive singlet oxygen. This is the principle behind its use in photodynamic therapy (PDT).[10]

-

Electron Transfer: It can act as an electron donor in a photoredox reaction, particularly with onium salts like iodonium or sulfonium salts.[11][12] This process generates reactive radicals or cations that can initiate polymerization.[12]

-

The carboxylic acid group on the 2-position can be used to tune the solubility and electronic properties of the photosensitizer or to covalently bond it into a polymer matrix, preventing leaching.

Scaffold in Medicinal Chemistry

The thioxanthenone core is considered a "bioisostere" of xanthones, meaning it has similar physical and chemical properties that can elicit similar biological responses.[5] This makes it an attractive scaffold for drug discovery. The carboxylic acid group is a key pharmacophore that can enhance water solubility and serve as a versatile handle for creating ester or amide derivatives in structure-activity relationship (SAR) studies.[5] While specific targets for the 2-carboxylic acid derivative are not extensively documented in the public domain, related compounds have shown potential in various therapeutic areas, including as anticancer agents.[13][14] Its ability to generate reactive oxygen species also suggests potential applications in photodynamic therapy for cancer treatment.[10]

Conclusion

This compound is a compound of significant utility, bridging the gap between materials science and medicinal chemistry. Its robust synthesis, well-defined physicochemical properties, and potent photochemical reactivity make it a valuable tool for researchers. The presence of the carboxylic acid functional group is a key design element, providing a gateway for the development of novel polymers, advanced photoinitiating systems, and potentially new therapeutic agents. This guide has provided a comprehensive overview, grounded in established chemical principles, to empower scientists and developers to harness the full potential of this versatile heterocyclic scaffold.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ortyl, J., et al. (2021). Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes. ACS Applied Polymer Materials. [Link]

-

Morlet-Savary, F., et al. (2020). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI. [Link]

-

Sivasakthi, P., et al. (2023). Exploring Thioxanthone Derivatives as Singlet Oxygen Photosensitizers for Photodynamic Therapy at the Near-IR Region. ResearchGate. [Link]

-

Chem-Space. (2025). Innovative Uses of Thioxanthenone Derivatives in Photochemistry and Beyond. [Link]

-

Lalevée, J., et al. (2024). Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions. National Institutes of Health (NIH). [Link]

-

PubChem. 9-Oxo-9H-thioxanthene-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. (2018). Ethyl 9-oxo-9H-thioxanthene-2-carboxylate. [Link]

-

Gsponer, H. E., et al. (2006). Aromatic nucleophilic substitution. Part 3. Preparation of novel 9‐oxo‐9H‐thioxanthene‐ and 9‐oxo‐9H‐xanthenedicarboximides and ‐dicarboxylates. ResearchGate. [Link]

-

Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | C14H8O3S | CID 429296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 25095-94-7 | this compound - Moldb [moldb.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 25095-94-7 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 9-Oxo-9H-thioxanthene-4-carboxylic acid | C14H8O3S | CID 429298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 9-oxo-9H-thioxanthene-2-carboxylate | SIELC Technologies [sielc.com]

- 8. menjiechem.com [menjiechem.com]

- 9. Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 9-Oxo-9H-thioxanthene-3-carboxylic acid | 51762-88-0 | BCA76288 [biosynth.com]

Introduction: The Significance of 9-oxo-9H-thioxanthene-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 9-oxo-9H-thioxanthene-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides a comprehensive technical overview of the core spectroscopic data for this compound, a key heterocyclic building block.[1] Our approach moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental design and data interpretation, ensuring a robust and self-validating analytical workflow.

This compound (C₁₄H₈O₃S, Molar Mass: 256.28 g/mol ) belongs to the thioxanthene class of compounds, which are recognized as bioisosteres of naturally occurring xanthones.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science.[3] The presence of the carboxylic acid functional group provides a versatile handle for synthesizing derivatives like esters and amides, crucial for developing structure-activity relationships (SAR) in drug discovery programs.[1]

Accurate spectroscopic characterization is non-negotiable for confirming the identity, purity, and structure of this molecule. This guide details the expected spectroscopic signature of the title compound across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing both predicted data and field-proven protocols for its acquisition.

Molecular Structure and Functional Groups

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound are a tricyclic thioxanthenone core and a carboxylic acid substituent at the C-2 position.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule.[4] For a solid sample like this compound, the primary challenge is preparing a sample that allows for sufficient IR beam transmission without scattering.[5] The KBr pellet technique is the gold standard for this purpose, providing a clear spectrum with no matrix interference.[5]

Expected IR Data

The spectrum is dominated by absorptions from the carboxylic acid and the aromatic ketone. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretching peak is characteristically broad.[6]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Key Characteristics |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, often obscuring C-H stretches. A hallmark of hydrogen-bonded dimers.[6] |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Multiple weak to medium sharp peaks. |

| Ketone C=O | C=O stretch | ~1650 | Strong, sharp absorption. |

| Carboxylic Acid C=O | C=O stretch | 1710 - 1680 | Strong, sharp. Conjugation with the aromatic ring lowers the frequency.[6] |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Multiple medium to strong, sharp peaks. |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong intensity.[6] |

| Carboxylic Acid | O-H bend (out-of-plane) | 960 - 900 | Broad, medium intensity peak.[6] |

Experimental Protocol: KBr Pellet Method

This protocol is designed to minimize light scattering by reducing the sample's particle size to less than the wavelength of the incident IR radiation.[7]

Caption: Workflow for IR spectroscopy using the KBr pellet technique.

Causality and Trustworthiness:

-

Why KBr? Potassium bromide is used because it is transparent in the mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, minimizing scattering.[5]

-

Why Grinding? Thoroughly grinding the sample with KBr is critical. If particle sizes are too large, they will scatter the IR beam, leading to a sloping baseline and poor-quality spectra (the Christiansen effect).[8]

-

Self-Validation: A high-quality KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination, and the procedure should be repeated.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity readily dissolves the carboxylic acid, and, crucially, its exchange rate with the acidic proton is slow enough that the -COOH proton can often be observed as a broad singlet.[9] Chloroform-d (CDCl₃) is a common alternative, but the acidic proton may exchange too rapidly or be difficult to observe.[10]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the seven protons on the thioxanthenone core, plus a signal for the carboxylic acid proton.

Expected ¹H NMR Data (Predicted in DMSO-d₆, 400 MHz)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | 8.3 - 8.5 | d | ~2.0 | Deshielded by adjacent C=O and sulfur. Doublet from coupling to H-3. |

| H-3 | 8.1 - 8.3 | dd | J ≈ 8.5, 2.0 | Ortho-coupled to H-4, meta-coupled to H-1. |

| H-4 | 7.9 - 8.1 | d | ~8.5 | Ortho-coupled to H-3. |

| H-5 | 7.6 - 7.8 | m | - | Part of the ABCD spin system of the unsubstituted ring. |

| H-6, H-7 | 7.4 - 7.6 | m | - | Complex multiplet due to overlapping signals. |

| H-8 | 8.0 - 8.2 | d | ~7.8 | Deshielded by proximity to the C=O group. |

| -COOH | > 12.0 | br s | - | Highly deshielded acidic proton, signal is often broad. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all 14 unique carbon environments in the molecule.[11]

Expected ¹³C NMR Data (Predicted in DMSO-d₆, 100 MHz)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone, C-9) | 178 - 182 | Typical chemical shift for a diaryl ketone carbon.[11] |

| C=O (Acid, -COOH) | 166 - 169 | Typical chemical shift for a carboxylic acid carbon.[11] |

| C-1, C-8 | 126 - 129 | Aromatic CH carbons adjacent to electron-withdrawing groups. |

| C-2 | 135 - 138 | Quaternary carbon attached to the carboxylic acid group. |

| C-3, C-4, C-5, C-6, C-7 | 124 - 134 | Aromatic CH carbons, specific assignments require 2D NMR. |

| C-4a, C-5a, C-8a, C-9a | 130 - 142 | Quaternary aromatic carbons in the fused ring system. |

Experimental Protocol: NMR Sample Preparation

This protocol ensures a homogenous solution, which is critical for acquiring high-resolution spectra.[9]

Caption: Workflow for preparing and analyzing an NMR sample.

Causality and Trustworthiness:

-

Why Deuterated Solvents? They provide a field-frequency lock signal for the spectrometer and eliminate overwhelming solvent signals from the ¹H spectrum.[9]

-

Why Shimming? This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-resolved peaks. Poor shimming leads to broad and distorted lineshapes, compromising data quality.[9]

-

Self-Validation: The final ¹H spectrum should have sharp, well-defined peaks (for non-exchanging protons) and a flat baseline. The presence of a strong residual solvent peak (e.g., DMSO at ~2.50 ppm) confirms the solvent and can be used as a secondary chemical shift reference.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information based on fragmentation patterns.[13] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, and it will likely show a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode.

Expected Mass Spectrometry Data

-

Molecular Ion: The exact mass of C₁₄H₈O₃S is 256.0194.[2] High-resolution mass spectrometry (HRMS) should detect the deprotonated molecule [M-H]⁻ at m/z 255.0122.

-

Key Fragmentation Pathways: While ESI is soft, some fragmentation can be induced. For carboxylic acids, characteristic losses include:

Table of Expected MS Fragments

| m/z (Negative Mode) | Ion Formula | Description |

| 255.0122 | [C₁₄H₇O₃S]⁻ | Deprotonated molecule [M-H]⁻ |

| 211.0220 | [C₁₃H₇OS]⁻ | Loss of CO₂ from [M-H]⁻ |

Experimental Protocol: ESI-MS

This protocol outlines a direct infusion analysis, a rapid method for obtaining the mass spectrum of a pure compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Set up the mass spectrometer for negative ion mode ESI.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Causality and Trustworthiness:

-

Why ESI? Electrospray ionization is ideal for polar, non-volatile molecules as it transfers ions from solution to the gas phase with minimal fragmentation, ensuring the molecular ion is easily identified.[14]

-

Why Negative Ion Mode? Carboxylic acids are acidic and readily lose a proton to form a stable anion [M-H]⁻, making negative ion mode highly sensitive for their detection.

-

Self-Validation: The presence of the correct isotopic pattern for the [M-H]⁻ ion (containing one sulfur atom, which has a characteristic ²S isotope at M+2) provides strong evidence for the elemental composition.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of IR, NMR, and MS data. The key identifying features are the broad O-H and distinct C=O stretches in the IR spectrum, the unique pattern of seven aromatic protons in the ¹H NMR, the presence of 14 distinct carbon signals including two carbonyls in the ¹³C NMR, and a definitive molecular weight confirmed by HRMS. By following the robust, field-proven protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data, which is paramount for progress in drug discovery and materials science.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Rizk, M., Walash, M. I., & El-Brashy, A. (n.d.). Spectrophotometric Determination of Thioxanthenes With Iodine. Taylor & Francis Online. Retrieved from [Link]

-

Wipf, P. (n.d.). Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. University of Pittsburgh. Retrieved from [Link]

-

Aly, F. A. (2025, August 10). Difference spectrophotometric determination of some pharmaceutically important thioxanthene derivatives in dosage forms. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Vidal, L., Canals, A., & Kalcher, K. (2012, May 15). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. PubMed. Retrieved from [Link]

-

Kintek Solution. (n.d.). What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

- Metin, Z., & Ceylan, S. (2009). Basic 1H- and 13C-NMR Spectroscopy.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2021, November 15). Spectroelectrochemical study of the reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide and electronic absorption spectra of their molecular ions. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Ethyl 9-oxo-9H-thioxanthene-2-carboxylate. Retrieved from [Link]

-

Aly, F. A. (2025, August 5). Analysis of pharmaceutically important thioxanthene derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]

-

Durães, F., et al. (n.d.). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of N-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)-acetamide (24) in CDCl 3. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide. Retrieved from [Link]

-

PubChem. (n.d.). 9-Oxo-9H-thioxanthene-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

EPA. (2025, December 4). 9H-Thioxanthene-2-carboxaldehyde, 9-oxo-, 2-(O-acetyloxime) - Substance Details. Retrieved from [Link]

-

NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H8O3S | CID 429296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubsapp.acs.org [pubsapp.acs.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Characterization of Potassium Oxonate (CAS 2207-75-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Potassium Oxonate (CAS 2207-75-2), a pivotal compound in both preclinical research and clinical oncology. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind the characterization of this molecule. Our focus is on providing a self-validating framework for its analysis, grounded in established scientific principles and supported by authoritative references.

Introduction: The Dual Role of Potassium Oxonate

Potassium oxonate, also known as oteracil potassium, is a triazine derivative with significant pharmacological applications.[1][2] It is a potent and selective inhibitor of uricase, an enzyme that, in many mammals, degrades uric acid to the more soluble allantoin.[3][4] This inhibitory action is widely exploited in preclinical research to induce hyperuricemia in animal models, thereby facilitating the study of gout and other hyperuricemic conditions.[3][4]

Beyond its role in basic research, potassium oxonate is a critical component of the oral anticancer agent S-1.[1][5] S-1 is a combination of three pharmacological compounds: tegafur (a prodrug of 5-fluorouracil), gimeracil, and oteracil potassium, typically in a 1:0.4:1 molar ratio.[1][6] In this formulation, potassium oxonate plays a crucial role in mitigating the gastrointestinal toxicity of 5-fluorouracil (5-FU) by inhibiting orotate phosphoribosyltransferase (OPRT) in the gut, thereby reducing the local conversion of 5-FU to its active, toxic metabolites.[6][7][8]

This guide will delve into the detailed characterization of potassium oxonate, providing the necessary information for its accurate identification, quantification, and quality assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of potassium oxonate is fundamental for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| CAS Number | 2207-75-2 | [2] |

| Molecular Formula | C₄H₂KN₃O₄ | [9] |

| Molecular Weight | 195.17 g/mol | [9] |

| IUPAC Name | Potassium 4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carboxylate | [2] |

| Synonyms | Oteracil potassium, Oxonic acid potassium salt, Allantoxanic acid potassium salt, Potassium azaorotate | [2][10] |

| Appearance | White to almost white powder or crystal | [11] |

| Melting Point | >300 °C (decomposes) | [9] |

| Solubility | Soluble in hot water; Slightly soluble in water at room temperature; Insoluble in ethanol and DMSO | [7][9] |

Structural Elucidation:

The chemical structure of potassium oxonate is key to understanding its reactivity and spectral characteristics.

Caption: Chemical structure of Potassium Oxonate.

Analytical Characterization

A multi-faceted approach is necessary for the comprehensive characterization of potassium oxonate, ensuring its identity, purity, and quality.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation and quantification of potassium oxonate. A validated HPLC-MS/MS method provides high sensitivity and specificity, making it suitable for pharmacokinetic studies and quality control.[12]

Experimental Protocol: HPLC-MS/MS for Quantification in Plasma [12]

-

Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Column: A reversed-phase C18 column (e.g., Waters Atlantis dC18, 150 x 4.6 mm, 5.0 µm).

-

Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Potassium Oxonate (Oteracil): m/z 156 -> 112

-

Internal Standard (e.g., ¹³C₂, ¹⁵N₃-labeled Oteracil): m/z 161 -> 116

-

-

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

Rationale for Experimental Choices:

-

The use of a C18 column is standard for the retention of moderately polar compounds like potassium oxonate.

-

The acidic mobile phase (0.1% formic acid) aids in protonation and improves peak shape.

-

ESI in negative mode is optimal for detecting the deprotonated molecule [M-H]⁻.

-

MRM provides high selectivity and sensitivity by monitoring a specific precursor-product ion transition.

-

Solid-phase extraction is a robust method for sample clean-up and concentration from complex matrices like plasma.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potassium Oxonate | 2207-75-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium oxonate | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. selleckchem.com [selleckchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. medchemexpress.com [medchemexpress.com]

A Deep Dive into the Solubility of 9-oxo-9H-thioxanthene-2-carboxylic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

9-oxo-9H-thioxanthene-2-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its behavior in synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond a simple tabulation of data to offer a deeper understanding of the underlying physicochemical principles. In the absence of extensive empirical data in publicly accessible literature, this guide leverages theoretical frameworks, analogical reasoning from related structures, and established experimental methodologies to empower researchers with the predictive tools and practical approaches necessary to effectively work with this compound.

Introduction: The Significance of this compound

The thioxanthenone scaffold is a privileged structure in medicinal chemistry, often explored for its diverse biological activities. The incorporation of a carboxylic acid moiety at the 2-position of the 9-oxo-9H-thioxanthene core introduces a critical functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This carboxylic acid group can act as a handle for derivatization, enabling the synthesis of esters, amides, and other analogs for structure-activity relationship (SAR) studies.[1] Furthermore, its acidic nature can enhance aqueous solubility, a crucial factor for drug delivery and bioavailability. Understanding the solubility of this parent compound in organic solvents is the first step in unlocking its full potential for these applications.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Key physicochemical properties of this compound provide a foundation for predicting its solubility behavior.

| Property | Value/Descriptor | Source |

| Molecular Formula | C₁₄H₈O₃S | PubChem[2] |

| Molecular Weight | 256.28 g/mol | PubChem[2] |

| XLogP3 | 3.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

The relatively high XLogP3 value suggests a significant nonpolar character, primarily due to the tricyclic aromatic core. However, the presence of a carboxylic acid group and a ketone introduces polar functionalities capable of hydrogen bonding. This duality is key to its solubility profile. The molecule possesses one hydrogen bond donor (the carboxylic acid proton) and three hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid and the ketone oxygen).

Theoretical Framework for Solubility Prediction: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" provides a fundamental starting point for predicting solubility. This principle suggests that solutes will dissolve best in solvents with similar polarity.

Qualitative Solubility Predictions

Based on the structure of this compound, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., Alcohols, Water): The carboxylic acid group can both donate and accept hydrogen bonds, suggesting potential solubility in protic solvents. For instance, the use of an ethanol/water mixture for the recrystallization of a similar isomer, 9-oxo-9H-thioxanthene-3-carboxylic acid, indicates at least moderate solubility in such systems.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have significant dipole moments, which can interact favorably with the polar regions of the molecule. Therefore, good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar aromatic core suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will likely limit solubility in purely nonpolar solvents.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more nuanced prediction, the Hansen Solubility Parameter (HSP) theory offers a powerful framework. HSP dissects the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Arising from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Arising from electron exchange.

Caption: Conceptual workflow of Hansen Solubility Parameters.

Experimental Determination of Solubility: A Practical Guide

Ultimately, theoretical predictions must be validated by empirical data. The following section outlines a standard protocol for determining the solubility of this compound.

Saturated Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase.

-

Quantification: Analyze the concentration of the dissolved solid in the supernatant. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Provides high accuracy and specificity.

-

UV-Vis Spectroscopy: A simpler method, provided the compound has a distinct chromophore and a calibration curve is established.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. This method is less accurate for low solubilities.

-

-

Calculation: Express the solubility in units such as g/100 mL or mol/L.

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile and Discussion

While quantitative data is scarce, a predicted solubility profile can be constructed based on the principles discussed.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding interactions with the carboxylic acid group. Solubility likely decreases with increasing alkyl chain length of the alcohol. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions with the aromatic core, but limited interaction with the polar functional groups. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The high polarity of the carboxylic acid group leads to poor interaction with nonpolar aliphatic solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | Moderate polarity and ability to interact with the aromatic system. |

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. This guide has provided a comprehensive overview based on theoretical principles and analogical data. While direct experimental data remains limited, the frameworks and methodologies presented here offer a robust approach to predicting, understanding, and experimentally determining its solubility.

For researchers in the field, the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures would be an invaluable contribution to the scientific community. Furthermore, the computational determination of its Hansen Solubility Parameters would provide a powerful predictive tool for formulation development and process optimization.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

SIELC Technologies. (2018, May 16). Ethyl 9-oxo-9H-thioxanthene-2-carboxylate. [Link]

Sources

The Elusive Crystal Structure of 9-oxo-9H-thioxanthene-2-carboxylic acid: A Technical Guide for Researchers

An In-depth Exploration of its Molecular Architecture and Physicochemical Properties for Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of medicinal chemistry and materials science, the thioxanthen-9-one scaffold is a recurring motif of significant interest. Its derivatives have shown promise in a range of applications, from anticancer agents to photopolymerization initiators.[1] At the heart of understanding and optimizing the function of any molecule lies the precise knowledge of its three-dimensional structure. This guide delves into the crystal structure of a particularly intriguing derivative: 9-oxo-9H-thioxanthene-2-carboxylic acid.

It is imperative to state at the outset that, despite extensive searches of prominent crystallographic databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), the experimentally determined crystal structure of this compound has not been publicly reported as of the writing of this guide.[2][3][4][5][6][7][8][9][10] This absence of empirical data presents a unique challenge, but also an opportunity. This document, therefore, serves a dual purpose: it is both a summary of the known chemical and physical properties of this compound and a predictive exploration of its solid-state architecture based on established principles of crystal engineering and the known structures of analogous molecules. For the researcher, this guide is intended to be a foundational resource, providing a robust theoretical framework to inform future experimental investigations.

The Thioxanthen-9-one Core: A Privileged Scaffold

The tricyclic system of thioxanthen-9-one, a sulfur analog of the naturally occurring xanthones, is a cornerstone in the design of bioactive molecules. The replacement of the oxygen atom in the xanthene core with sulfur imparts distinct electronic and steric properties, influencing the molecule's reactivity, photophysical behavior, and biological interactions.[1][11] The planar nature of the thioxanthen-9-one moiety facilitates π-π stacking interactions, a key factor in the formation of stable crystal lattices and in interactions with biological macromolecules.

The addition of a carboxylic acid group at the 2-position, as in this compound, introduces a powerful hydrogen-bonding functionality. This group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to form predictable supramolecular synthons, which are fundamental to the principles of crystal engineering.[12][13][14]

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be conceptualized through established synthetic routes for related thioxanthenone derivatives. A common approach involves the intramolecular Friedel-Crafts acylation of a substituted 2-phenoxy- or 2-(phenylthio)benzoic acid precursor.[15]

Spectroscopic Profile:

The identity and purity of this compound can be confirmed through a combination of spectroscopic techniques.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. The carboxylic acid will exhibit a characteristic broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a C=O stretching vibration around 1700-1725 cm⁻¹.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet, significantly downfield (10-13 ppm).[16]

-

¹³C NMR: The carbonyl carbon of the ketone will be observed in the range of 180-190 ppm, while the carboxylic acid carbonyl will appear between 165-180 ppm. The aromatic carbons will produce a cluster of signals in the 120-140 ppm region.[16]

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of 256.28 g/mol .[17] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[16]

A Hypothetical Glimpse into the Crystal Structure

In the absence of experimental data, we can construct a plausible model of the crystal structure of this compound by drawing parallels with the known crystal structures of other aromatic carboxylic acids and thioxanthenone derivatives.

Predicted Molecular Geometry

Based on the crystal structures of related thioxanthenone compounds, the tricyclic core of this compound is expected to be essentially planar.[1] The carboxylic acid group will likely be twisted slightly out of the plane of the aromatic ring to minimize steric hindrance with the adjacent proton.

Supramolecular Assembly: The Role of Hydrogen Bonding and π-π Interactions

The crystal packing will be dominated by a network of intermolecular interactions.

-

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. The most probable and stable arrangement is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a highly robust and common supramolecular synthon in the crystal structures of carboxylic acids.[12][18]

-

π-π Stacking: The planar thioxanthen-9-one core provides an ideal geometry for π-π stacking interactions. These interactions will likely play a significant role in the overall packing of the molecules in the crystal lattice, with adjacent molecules arranged in a parallel-displaced or herringbone fashion to maximize attractive forces.

The interplay between the strong, directional hydrogen bonds of the carboxylic acid dimers and the weaker, less directional π-π stacking of the aromatic cores will ultimately determine the final crystal packing.

The Path Forward: A Protocol for Crystal Structure Determination

For researchers aiming to elucidate the definitive crystal structure of this compound, the following experimental workflow provides a comprehensive and self-validating methodology.

Step-by-Step Experimental Protocol

-

Material Purification:

-

Begin with the highest purity this compound available.

-

Recrystallize the compound from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or dimethylformamide) to remove impurities that could inhibit single crystal growth.

-

-

Single Crystal Growth:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but the first solvent is miscible. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting the growth of single crystals.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) to induce crystallization.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal of good quality (typically >0.1 mm in all dimensions) with well-defined faces and no visible cracks or defects.

-

Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.

-

-

X-ray Diffraction Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Collect a full sphere of diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for absorption, Lorentz, and polarization effects.

-

Determine the unit cell parameters and the space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the atomic positions, and anisotropic displacement parameters against the experimental diffraction data using full-matrix least-squares refinement.

-

Locate and refine the positions of the hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Continue refinement until the model converges to a stable solution with low R-factors and a good-of-fit (GOF) value.

-

-

Data Validation and Visualization:

-

Validate the final structure using software such as PLATON to check for missed symmetry or other potential issues.

-

Generate visualizations of the molecular structure, crystal packing, and intermolecular interactions.

-

Prepare a Crystallographic Information File (CIF) for deposition in a public database.

-

Visualizing the Workflow

Caption: Experimental workflow for the determination of the crystal structure.

Data Presentation: Predicted Crystallographic Parameters

While experimental values are not available, we can present a table of key chemical and physical properties for this compound.

| Property | Value | Source |

| Chemical Formula | C₁₄H₈O₃S | [17] |

| Molecular Weight | 256.28 g/mol | [17] |

| CAS Number | 25095-94-7 | [19] |

| Appearance | Solid | |

| Predicted Hydrogen Bonding | O-H···O (Carboxylic acid dimer) | [12][18] |

| Predicted Stacking | π-π interactions |

Conclusion and Future Outlook

The crystal structure of this compound remains an important but currently unanswered question in the solid-state chemistry of this class of compounds. This technical guide has provided a comprehensive overview of the known properties and a predictive analysis of its crystal structure based on established principles and the structures of related molecules. The detailed experimental protocol outlined herein offers a clear pathway for researchers to obtain the definitive crystal structure.

The elucidation of this structure will be a valuable contribution to the field. It will enable a deeper understanding of the structure-property relationships of thioxanthenone derivatives, aid in the rational design of new materials with tailored solid-state properties, and provide crucial insights for the development of novel therapeutics by informing the design of molecules with optimal crystal packing and solubility characteristics. The scientific community awaits the experimental determination that will transform the hypothetical model presented here into empirical fact.

Molecular Structure Diagram

Caption: 2D structure of this compound.

References

-

Crystallography Open Database. (n.d.). Retrieved January 6, 2026, from [Link][2]

-

Crystallography Open Database - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link][3]

-

Cambridge Structural Database - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link][4]

-

Crystallography Open Database | McMaster University Libraries. (n.d.). Retrieved January 6, 2026, from [Link][5]

-

(PDF) Crystallography Open Database: History, Development, and Perspectives. (n.d.). Retrieved January 6, 2026, from [Link][6]

-

Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. (n.d.). Retrieved January 6, 2026, from [Link][7]

-

Cambridge Structural Database (CSD) - Rutgers University Libraries. (n.d.). Retrieved January 6, 2026, from [Link][8]

-

Cambridge Structural Database - MIT Information Systems. (n.d.). Retrieved January 6, 2026, from [Link][9]

-

Crystallography Open Database Overview | PDF | World Wide Web - Scribd. (n.d.). Retrieved January 6, 2026, from [Link][10]

-

Intermolecular interactions in crystals of carboxylic acids. (n.d.). Retrieved January 6, 2026, from [Link][20]

-

Cambridge Structural Database - Re3data.org. (2025, February 24). Retrieved January 6, 2026, from [Link][21]

-

(IUCr) Intermolecular interactions in crystals of carboxylic acids. IV. Empirical interatomic potential functions. (n.d.). Retrieved January 6, 2026, from [Link][22]

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs - MDPI. (2022, October 18). Retrieved January 6, 2026, from [Link][12]

-

Intermolecular interactions in crystals of carboxylic acids: III. Non-empirical interatomic potential functions - Taylor & Francis Online. (2006, August 23). Retrieved January 6, 2026, from [Link][23]

-

Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals - PubMed. (2007, April 2). Retrieved January 6, 2026, from [Link][24]

-

Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light - MDPI. (n.d.). Retrieved January 6, 2026, from [Link][25]

-

(A) Molecular structures of three aromatic carboxylic acids. (B)... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link][26]

-

Supramolecular Architectures of Meloxicam Carboxylic Acid Cocrystals, a Crystal Engineering Case Study - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link][27]

-

Examples of thioxanthone derivatives possessing biological properties. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link][28]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - NIH. (2022, April 1). Retrieved January 6, 2026, from [Link][29]

-

2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link][13]

-

Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link][14]

-

A Heteromeric Carboxylic Acid Based Single‐Crystalline Crosslinked Organic Framework - OSTI. (n.d.). Retrieved January 6, 2026, from [Link][30]

-

The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K. (2023, December 6). Retrieved January 6, 2026, from [Link][18]

-

This compound | C14H8O3S | CID 429296 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link][17]

-

Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction. (2024, February 19). Retrieved January 6, 2026, from [Link][31]

-

Aromatic nucleophilic substitution. Part 3. Preparation of novel 9‐oxo‐9H‐thioxanthene‐ and 9‐oxo‐9H‐xanthenedicarboximides and ‐dicarboxylates - ResearchGate. (2025, August 6). Retrieved January 6, 2026, from [Link][32]

-

Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. (2021, May 31). Retrieved January 6, 2026, from [Link][1]

-

FFUP - A computational study on the energetics and reactivity of some xanthene and thioxanthene derivatives - Sigarra - Universidade do Porto. (2025, September 30). Retrieved January 6, 2026, from [Link][33]

-

Ethyl 9-oxo-9H-thioxanthene-2-carboxylate | SIELC Technologies. (2018, May 16). Retrieved January 6, 2026, from [Link][34]

-

Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC. (n.d.). Retrieved January 6, 2026, from [Link][11]

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy | The Journal of Chemical Physics | AIP Publishing. (2013, January 8). Retrieved January 6, 2026, from [Link][35]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link][36]

-

9-Oxo-9H-thioxanthene-4-carboxylic acid | C14H8O3S | CID 429298 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link][37]

-

CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7). Retrieved January 6, 2026, from [Link][16]

Sources

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 3. Crystallography Open Database - Wikipedia [en.wikipedia.org]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. library.mcmaster.ca [library.mcmaster.ca]

- 6. researchgate.net [researchgate.net]

- 7. lib.umassd.edu [lib.umassd.edu]

- 8. Cambridge Structural Database (CSD) | Rutgers University Libraries [libraries.rutgers.edu]

- 9. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 10. scribd.com [scribd.com]

- 11. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs [mdpi.com]

- 13. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 17. This compound | C14H8O3S | CID 429296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K [pubs.rsc.org]

- 19. scbt.com [scbt.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Cambridge Structural Database | re3data.org [re3data.org]

- 22. journals.iucr.org [journals.iucr.org]

- 23. tandfonline.com [tandfonline.com]